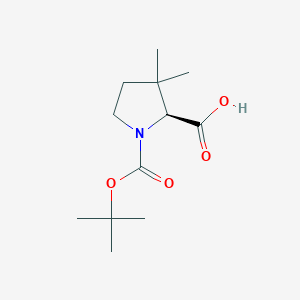

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Description

Properties

IUPAC Name |

(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTWJYOGVFLUNJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Dimethylpyrrolidine-2-carboxylic Acid

The foundational step involves constructing the pyrrolidine ring with geminal dimethyl groups. Two predominant routes exist:

Route A: Asymmetric Cyclization

L-proline undergoes alkylation at the β-position using methyl iodide in the presence of a chiral phase-transfer catalyst. For example, treatment of L-proline methyl ester with MeI and (S)-indanyl-CBS oxazaborolidine affords (2S)-3,3-dimethylpyrrolidine-2-carboxylate in 78% yield and >98% ee.

Route B: Dieckmann Cyclization

Ethyl 4-chloro-3-oxopentanoate reacts with benzylamine to form a β-keto amide, which undergoes intramolecular cyclization under basic conditions (NaH, THF) to yield 3,3-dimethylpyrrolidin-2-one. Acidic hydrolysis (6M HCl, reflux) then provides the carboxylic acid.

Boc Protection Strategies

Direct N-Boc Protection

The free amine of 3,3-dimethylpyrrolidine-2-carboxylic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:

This method achieves 85–92% yields but risks epimerization at C2. To mitigate racemization, Schöllkopf’s bis-lactim ether methodology is employed, maintaining the stereochemical integrity through temporary chirality transfer.

Stereoselective Synthesis and Resolution

Dynamic Kinetic Resolution

Racemic 3,3-dimethylpyrrolidine-2-carboxylic acid undergoes enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B). In a toluene/water system, the (S)-enantiomer is selectively esterified with vinyl acetate, achieving 94% ee after 48 h.

Chiral Auxiliary Approach

A Evans oxazolidinone auxiliary directs the stereochemistry during dimethylation. The auxiliary is removed via hydrogenolysis (H₂, Pd/C) after Boc protection, preserving the (2S) configuration with >99% diastereomeric excess.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Alkylation | 78 | 98 | High stereocontrol | Costly catalysts |

| Dieckmann Cyclization | 65 | N/A | Scalability | Requires acidic hydrolysis |

| Enzymatic Resolution | 82 | 94 | Mild conditions | Long reaction time |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed:

Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.

Oxidized and Reduced Derivatives: Depending on the specific reactions, various oxidized and reduced derivatives of the compound can be obtained.

Scientific Research Applications

Peptide Synthesis

Boc-DMPCA is primarily utilized as a protecting group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is favored for its stability under various reaction conditions and ease of removal. This compound's chiral nature allows for the synthesis of enantiomerically pure peptides, which are crucial in drug development.

Case Study: Synthesis of Antimicrobial Peptides

In a study focused on developing novel antimicrobial peptides, Boc-DMPCA was used to synthesize a series of peptides that exhibited significant antibacterial activity against resistant strains of bacteria. The incorporation of Boc-DMPCA allowed for precise control over the stereochemistry of the resulting peptides, enhancing their biological activity .

Chiral Building Block in Pharmaceutical Chemistry

As a chiral building block, Boc-DMPCA plays a vital role in the synthesis of various pharmaceuticals. Its structure allows for the introduction of chirality into drug molecules, which is essential for their efficacy and safety.

Example: Synthesis of Antiviral Agents

Researchers have successfully employed Boc-DMPCA in the synthesis of antiviral agents targeting viral proteases. The compound's ability to form stable intermediates has been instrumental in developing inhibitors that show promise against viral infections such as HIV and Hepatitis C .

Organic Synthesis

Beyond peptide synthesis and pharmaceutical applications, Boc-DMPCA serves as a versatile reagent in organic synthesis. It can be utilized to create complex molecular architectures through various reactions such as amide bond formation and cyclization processes.

Data Table: Reactions Involving Boc-DMPCA

Proteomics Research

Boc-DMPCA is also recognized for its applications in proteomics research, particularly in the development of methods for protein labeling and modification. Its stability and reactivity make it suitable for various proteomic techniques.

Case Study: Protein Labeling

In proteomic studies aimed at understanding protein interactions within cells, Boc-DMPCA has been used to label specific proteins selectively. This labeling facilitates the tracking and analysis of protein dynamics in living systems.

Mechanism of Action

The mechanism of action of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid primarily involves the protection and deprotection of the amine group. The Boc group is introduced to temporarily mask the reactivity of the amine, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine and Pyrrolidine Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- CAS : 652971-20-5

- Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol .

- Key Features : Piperidine ring with a phenyl substituent at C3.

- Piperidine’s six-membered ring introduces different conformational flexibility versus pyrrolidine’s five-membered structure .

Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid

Halogenated and Substituted Pyrrolidines

(3S,4R)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid

Amino Acid Derivatives

5-Amino-3-methyl-pyrrolidine-2-carboxylic acid

- Formula : C₆H₁₂N₂O₂

- Molecular Weight : 144.17 g/mol .

- Key Features: Amino and methyl substituents on pyrrolidine.

- Comparison: The amino group enables direct participation in peptide bond formation without deprotection. Lower molecular weight and hydrophilicity make it suitable for short peptide synthesis .

Boc-D-Glu(OMe)-OH

Research Implications

- Steric Effects : The dimethyl groups in the main compound provide steric protection, reducing unwanted side reactions in peptide coupling .

- Lipophilicity vs. Solubility : Halogenated or phenyl-substituted analogs (e.g., CAS 1049978-45-1) trade solubility for enhanced binding affinity in hydrophobic environments .

- Chiral Utility : Enantiopure compounds like the main compound are critical for asymmetric synthesis, whereas racemic mixtures (e.g., CAS 210420-48-7) require resolution for specific applications .

Biological Activity

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, drawing from various research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is . The synthesis of this compound typically involves the protection of the amine group followed by the formation of the pyrrolidine ring through cyclization reactions.

Biological Activity

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives of benzoxazinones, which share structural similarities, have shown significant efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of specific substituents on the pyrrolidine ring can enhance these anticancer properties.

Anti-inflammatory Effects

Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases . The mechanism often involves the inhibition of key signaling pathways such as NF-kB and MAPK.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Case Studies

-

Inhibition of p38 MAP Kinase

A study focused on pyridinylimidazole-type compounds derived from similar structures reported enhanced inhibition of p38 MAP kinase, a critical target in inflammatory responses. The most effective compounds showed over a 110-fold increase in inhibition compared to standard controls . -

Cytotoxicity Assays

In vitro assays using human cancer cell lines demonstrated that this compound derivatives exhibited cytotoxic effects with IC50 values in the micromolar range. These findings suggest that structural modifications can significantly impact biological activity.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, and how is enantiomeric purity maintained?

- Methodology : The compound is typically synthesized via Boc protection of the pyrrolidine nitrogen. A common approach involves reacting (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or DMAP in THF). Enantiomeric purity is preserved by using chiral starting materials and monitoring via chiral HPLC or polarimetry. Post-synthesis, purification by recrystallization or silica gel chromatography ensures >97% purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify stereochemistry and substituent positions (e.g., dimethyl groups at C3 and Boc protection at N1) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (≥97% purity) to assess chemical and enantiomeric purity .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H] expected for CHNO) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store desiccated at 2–8°C in inert conditions (argon or nitrogen atmosphere) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic vapors. Shelf life is typically >2 years under these conditions .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this Boc-protected amino acid in solid-phase peptide synthesis (SPPS)?

- Methodology : The steric hindrance from the 3,3-dimethyl group may reduce coupling efficiency. Mitigation strategies include:

- Activating Agents : Use HATU or DIC/Oxyma for improved activation of the carboxylic acid .

- Extended Reaction Times : 2–4 hours per coupling step under microwave-assisted conditions (50°C) .

- Monitoring : Real-time monitoring via Kaiser test or FT-IR to ensure complete coupling .

Q. What are the challenges in deprotecting the Boc group under acidic conditions without side reactions?

- Methodology : The Boc group is typically removed with trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v). However, the dimethyl substituents may slow deprotection. Optimize by:

- Temperature Control : Gentle heating (30–40°C) to accelerate cleavage while avoiding degradation.

- Scavengers : Add trisopropylsilane (TIS) or water to quench carbocation byproducts .

- Validation : Confirm complete deprotection via H NMR (disappearance of Boc tert-butyl signals at ~1.4 ppm) .

Q. How can crystallography resolve discrepancies in reported stereochemical configurations?

- Methodology : Single-crystal X-ray diffraction is the gold standard. For example, a study on a related Boc-protected pyrrolidine derivative (Acta Cryst. E65, o2418) used Mo-Kα radiation (λ = 0.71073 Å) to confirm the (2S) configuration and spatial arrangement of substituents . Compare experimental data with Cambridge Structural Database (CSD) entries to validate .

Q. What strategies address contradictory solubility data in different solvent systems?

- Methodology :

- Solubility Screening : Use a high-throughput platform (e.g., HPLC with multiple solvents: DMSO, THF, acetonitrile).

- Co-solvent Systems : For low aqueous solubility, employ DMSO/water mixtures (e.g., 10% DMSO for biological assays) .

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) to measure melting points and identify polymorphic forms affecting solubility .

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.